molecular formula C25H27N3O3 B2466585 N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894909-36-5

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2466585
CAS No.: 894909-36-5
M. Wt: 417.509
InChI Key: GIGBLOIZUDQJLV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (CAS: 894909-36-5) is a 1,8-naphthyridine derivative with a molecular formula of C₂₅H₂₇N₃O₃ and a molecular weight of 417.50 g/mol . The compound features a 1,8-naphthyridine core substituted at position 1 with an acetamide-linked cyclohexyl group and at position 3 with a 4-methylbenzoyl moiety. The 4-oxo-1,4-dihydro group at position 4 confers structural similarity to bioactive quinolones and naphthyridines, which are often explored for antimicrobial and anticancer applications.

Properties

IUPAC Name

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-16-8-11-18(12-9-16)23(30)21-14-28(15-22(29)27-19-6-4-3-5-7-19)25-20(24(21)31)13-10-17(2)26-25/h8-14,19H,3-7,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBLOIZUDQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as the use of anhydrous solvents, controlled temperatures, and specific catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has demonstrated that 1,8-naphthyridine derivatives exhibit significant anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression. For instance, studies have shown that derivatives similar to N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can act as topoisomerase inhibitors and affect cell cycle regulation, leading to reduced tumor growth in various cancer models .

Antimicrobial Effects
The antimicrobial potential of naphthyridine derivatives has also been explored. Compounds within this class have shown efficacy against a range of bacterial strains. For example, a study evaluating several 1,8-naphthyridine derivatives found substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Activities
this compound may also possess anti-inflammatory properties. Research indicates that naphthyridine derivatives can inhibit inflammatory mediators and provide relief in pain models .

Case Study 1: Anticancer Activity

In a study published in 2023, researchers synthesized a series of naphthyridine derivatives and evaluated their anticancer potential against various cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of naphthyridine derivatives. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Structure Modifications

The 1,8-naphthyridine core is shared across several analogs, but substitutions critically influence bioactivity:

  • Target Compound : Retains the 1,8-naphthyridine core with a 4-oxo-1,4-dihydro group, enabling hydrogen bonding and π-π stacking interactions common in enzyme inhibition .
  • Compound 67 () : Features a 1,5-naphthyridine core, altering ring geometry and electronic distribution, which may affect target selectivity .

Substituent Analysis

Position 1 (R₁):
  • E999-0128 () : 4-Ethoxyphenyl substituent—introduces aromaticity and ether oxygen, balancing lipophilicity and solubility .
  • Compound 71 () : Pentyl chain—simpler aliphatic group, likely reducing steric hindrance but increasing metabolic instability .
Position 3 (R₃):
  • Target Compound : 4-Methylbenzoyl group—electron-withdrawing and hydrophobic, favoring interactions with hydrophobic enzyme pockets .
  • Compound 67 () : Adamantyl-carboxamide—bulky and rigid, conferring steric selectivity for specific protein conformations .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Carboxylic acid derivatives (e.g., Compound 7) exhibit higher aqueous solubility than the target compound’s benzoyl group, which may limit oral bioavailability .
  • Metabolic Stability : Aliphatic chains (e.g., Compound 71) are prone to oxidative metabolism, whereas the target compound’s cyclohexyl group may resist first-pass metabolism .

Biological Activity

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (CAS Number: 894909-36-5) is a compound belonging to the class of naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C25H27N3O3, with a molecular weight of approximately 417.50 g/mol. Its structure includes a cyclohexyl group, a naphthyridine core, and an acetamide moiety which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclohexyl derivatives exhibit significant anticancer properties. For instance, a related naphthyridine derivative demonstrated an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), suggesting potent inhibitory activity that could be leveraged in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that naphthyridine derivatives often possess antibacterial properties against various strains of bacteria, including multi-drug resistant strains . The specific activity of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria remains an area for further exploration.

In Vitro Studies

In vitro studies on similar compounds have revealed cytotoxic effects against several cancer cell lines. For example, a study reported that a closely related naphthyridine compound induced growth arrest in multiple tumor cell lines with GI50 values ranging from 0.025 to 2 µM . These findings highlight the potential of N-cyclohexyl derivatives in cancer treatment.

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthyridine derivatives found that modifications at the C-position significantly influenced cytotoxicity against breast cancer cell lines. The most active compound exhibited a strong growth inhibitory effect and was identified as a multikinase inhibitor targeting pathways essential for tumor growth .

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties of naphthyridine derivatives revealed promising results against resistant bacterial strains. Compounds with similar structural motifs demonstrated low MIC values against MRSA and vancomycin-resistant enterococci (VRE), suggesting that N-cyclohexyl derivatives could be effective in treating resistant infections .

Data Tables

Activity Type IC50/Effect Reference
Anticancer (hRR)5.3 µM
Cytotoxicity (various cell lines)GI50: 0.025 - 2 µM
Antimicrobial (MRSA)Low MIC values

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